Regiochemical Distinction: 5-Fluoro-6-methoxy vs. 6-Fluoro-5-methoxy Indanone
The 5-fluoro-6-methoxy substitution pattern in the target compound places the electron-withdrawing fluorine atom ortho to the methoxy group and meta to the carbonyl, a regiochemistry distinct from its isomer 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-82-7), where the fluorine is meta to the methoxy group. This difference alters the electronic distribution across the aromatic ring, as reflected in the unique InChIKey (FFZRFPIFJVKURP-UHFFFAOYSA-N) for the target compound versus UEAXBANALITWAP-UHFFFAOYSA-N for the isomer [1]. While both compounds share identical computed XLogP3 values (1.7) and molecular weights (180.17 g/mol), the distinct regiochemistry can influence reaction outcomes in electrophilic aromatic substitution and transition-metal-catalyzed cross-couplings, making the two isomers non-interchangeable in synthetic sequences [2].
| Evidence Dimension | Regiochemistry and Structural Identity |
|---|---|
| Target Compound Data | 5-fluoro-6-methoxy substitution; InChIKey: FFZRFPIFJVKURP-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-fluoro-5-methoxy substitution; InChIKey: UEAXBANALITWAP-UHFFFAOYSA-N |
| Quantified Difference | Different InChIKey; identical molecular weight and XLogP3 |
| Conditions | Computed descriptors from PubChem database |
Why This Matters
Procuring the correct regioisomer is essential for maintaining fidelity in synthetic routes and ensuring that downstream biological assays reflect the intended molecular structure.
- [1] PubChem. 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one. Compound Summary for CID 13059023. Accessed April 2026. View Source
- [2] PubChem. 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one. Compound Summary for CID 55297158. Accessed April 2026. View Source
